molecular formula C22H34Br2S2 B3344621 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene CAS No. 845778-72-5

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene

Cat. No.: B3344621
CAS No.: 845778-72-5
M. Wt: 522.4 g/mol
InChI Key: PYRYRMKKDOKMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene is an organic compound with the molecular formula C22H34Br2S2 It is a derivative of thieno[3,2-b]thiophene, characterized by the presence of bromine atoms at the 2 and 5 positions and octyl groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-3,6-dioctylthieno[3,2-b]thiophene typically involves the bromination of 3,6-dioctylthieno[3,2-b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically in the presence of a catalyst such as palladium.

    Cross-Coupling Reactions: Reagents such as boronic acids or stannanes are used in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thieno[3,2-b]thiophene derivatives, which are valuable in the synthesis of semiconducting polymers.

Scientific Research Applications

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-dibromo-3,6-dioctylthieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and octyl groups influences the compound’s electronic properties, such as its bandgap and charge carrier mobility. These properties are crucial for its performance in electronic applications, where it acts as a semiconducting material facilitating charge transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene is unique due to the combination of bromine atoms and octyl groups, which provide a balance of solubility and electronic properties. This makes it particularly suitable for use in organic electronics, where both solubility for processing and optimal electronic properties are essential.

Properties

IUPAC Name

2,5-dibromo-3,6-dioctylthieno[3,2-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34Br2S2/c1-3-5-7-9-11-13-15-17-19-20(26-21(17)23)18(22(24)25-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRYRMKKDOKMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC2=C1SC(=C2CCCCCCCC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630230
Record name 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845778-72-5
Record name 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 2
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 5
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 6
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.